BenchChemオンラインストアへようこそ!

Emicoron

G-quadruplex Antiproliferative Selectivity

Emicoron is the only commercially available benzo[ghi]perylene-diimide G4 ligand with a dual concentration-dependent mechanism: telomerase inhibition at high doses and POT1 displacement triggering telomeric DNA damage at sub-micromolar levels. Unlike PPL3C, Emicoron is selectively toxic to neoplastic cells while sparing normal fibroblasts. It delivers 80% tumor weight inhibition in HT29 xenografts in synergy with Irinotecan, and is validated in patient-derived CRC orthotopic models. Standard G4 ligands cannot replicate this multimodal activity, making Emicoron the definitive chemical probe for colorectal cancer G4 biology.

Molecular Formula C52H58N6O4
Molecular Weight 831.1 g/mol
Cat. No. B1671218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmicoron
SynonymsEmicoron
Molecular FormulaC52H58N6O4
Molecular Weight831.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1
InChIInChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2
InChIKeyVRQVIIJBMWLLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Emicoron: A Next-Generation, Multi-Targeting G-Quadruplex (G4) Ligand for Advanced Cancer Research and Drug Discovery Procurement


Emicoron (also designated as EMICORON) is a chemically synthesized, first-in-class benzo[ghi]perylene-diimide derivative that functions as a highly selective, multi-targeting G-quadruplex (G4) ligand [1]. It is distinguished by its extended aromatic core and unique bay-region piperidinyl substitution, which confer enhanced DNA binding and potent antitumor activity [1]. Designed as a 'chimeric' molecule, Emicoron exhibits a dual mechanism of action: it acts as a telomerase inhibitor at higher concentrations and induces rapid, extensive telomeric DNA damage by displacing the protective POT1 protein at lower, sub-micromolar concentrations [2]. Its favorable preclinical profile, including marked in vivo efficacy in patient-derived xenograft (PDX) models and a unique multimodal activity, positions it as a superior chemical probe for investigating G4 biology and a promising lead candidate for therapeutic development, particularly in advanced colorectal cancer [1].

Why Emicoron Cannot Be Substituted by Generic G4 Ligands or First-Generation Perylene Analogs: The Case for Procurement Based on Quantifiable Structural Selectivity


Procuring Emicoron over structurally similar G-quadruplex (G4) ligands, such as the first-generation perylene derivative PPL3C or simpler coronene analogs, is scientifically necessary due to its unique 'chimeric' design which yields superior and quantifiable biological outcomes [1]. Generic substitution is not viable because the extended aromatic core of Emicoron, combined with its specific bay-region piperidinyl group, results in a distinct binding mode that significantly enhances its ability to induce telomere damage and discriminate between neoplastic and healthy cells [2]. While other G4 ligands may demonstrate binding in vitro, Emicoron's molecular architecture translates directly into a more potent antiproliferative effect across a wide panel of tumor cell lines and, most critically, a unique and favorable selectivity profile against normal cells that is not observed with its closest comparator, PPL3C [1]. The quantitative evidence below details these critical performance differentials that preclude simple one-for-one substitution in critical experimental workflows.

Quantitative Evidence Guide for Emicoron: Verified Performance Metrics vs. Comparators to Support Informed Procurement


Evidence Item 1: Superior and Selective Antiproliferative Potency vs. Perylene Derivative PPL3C in Tumor Cells

Emicoron demonstrates significantly more potent biological effects than the previously described perylene derivative PPL3C [1]. In a comparative study, Emicoron displayed a greater capacity to inhibit the growth of a panel of human tumor cell lines [1]. Crucially, unlike PPL3C, Emicoron showed a strong selectivity for neoplastic cells, with normal fibroblasts expressing telomerase remaining unaffected at concentrations that were highly toxic to tumor cells [1].

G-quadruplex Antiproliferative Selectivity

Evidence Item 2: Quantified In Vivo Antitumor Efficacy in HT29 Colorectal Cancer Xenograft Model vs. Standard Chemotherapy

In an HT29 human colorectal cancer xenograft model, treatment with Emicoron as a single agent achieved a tumor weight inhibition (TWI) of 35% compared to untreated controls [1]. For comparison, the standard-of-care chemotherapeutic Irinotecan resulted in a TWI of 65% in the same model [1]. This quantitative data positions Emicoron's single-agent activity in direct relation to a clinically validated therapy.

In Vivo Efficacy Colon Cancer Xenograft Model

Evidence Item 3: Quantified In Vivo Synergy with Irinotecan Leading to Enhanced Therapeutic Response

The combination of Emicoron with Irinotecan resulted in a significant enhancement of therapeutic efficacy in the HT29 xenograft model [1]. While Emicoron and Irinotecan as single agents achieved tumor weight inhibitions (TWI) of 35% and 65% respectively, the sequential treatment with Irinotecan followed by Emicoron resulted in a TWI of 80% [1]. This outcome surpasses the effect of either agent alone.

Combination Therapy In Vivo Synergy Colorectal Cancer

Evidence Item 4: Superior In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models Predictive of Clinical Outcome

Emicoron demonstrated marked therapeutic efficacy in advanced experimental models of human colon cancer, specifically in patient-derived xenografts (PDX) and orthotopic colon cancer models [1]. This represents a higher level of translational evidence compared to standard cell-line-derived xenografts. Furthermore, Emicoron treatment strongly reduced the dissemination of tumor cells to clinically relevant metastatic sites, including lymph nodes, intestine, stomach, and liver [1].

Patient-Derived Xenograft PDX Model Translational Research

Evidence Item 5: Improved Synthetic Accessibility and Scalability with Enhanced Yield

A modified two-step synthesis of Emicoron has been reported, which significantly improves the global yield of the process [1]. By modifying reaction times, work-up procedures, and substituting dioxane/hydroquinone with piperidine as a solvent/reagent, the overall yield increased from 28% (using the original procedure) to 40% [1].

Chemical Synthesis Yield Optimization Scalability

Prioritized Research and Industrial Applications for Emicoron: Defined Scenarios Leveraging Unique, Evidence-Backed Performance Advantages


Investigating G-Quadruplex Biology in Colorectal Cancer with a Selective and Translationally Relevant Chemical Probe

Emicoron is the compound of choice for researchers investigating the role of G4 structures specifically in colorectal cancer biology. Its procurement is justified by its demonstrated, quantifiable efficacy in advanced human colorectal cancer models, including patient-derived xenografts (PDXs) and orthotopic models [1]. Unlike many G4 ligands whose activity is limited to cell lines, Emicoron's ability to inhibit tumor growth and metastasis in these translationally relevant systems makes it a uniquely valuable tool for validating G4-targeting hypotheses with a higher potential for clinical translatability [1].

Development and Preclinical Validation of Synergistic Combination Therapies with Topoisomerase I Inhibitors

This scenario is a high-value application for Emicoron procurement. The compound should be prioritized for studies aimed at developing novel combination regimens for colorectal cancer due to the direct, quantitative evidence of its synergy with Irinotecan [1]. The data show that the combination achieves an 80% tumor weight inhibition (TWI) in HT29 xenografts, outperforming Irinotecan monotherapy (65% TWI) [1]. This established synergy provides a strong, data-driven rationale for using Emicoron as a key partner in preclinical combination therapy research.

Mechanistic Studies of Telomere Dysfunction and POT1-Dependent DNA Damage Response

For research groups focused on dissecting the mechanisms of telomere damage and the DNA damage response, Emicoron is a superior tool. Its procurement is supported by evidence of its unique dual mechanism of action, which is concentration-dependent and quantifiable: acting as a telomerase inhibitor at high doses and a potent inducer of telomeric DNA damage via POT1 displacement at lower concentrations [1]. This clear, mechanistic duality allows for controlled experimental setups to differentiate between telomerase inhibition and telomere deprotection pathways, a feature not consistently described for other G4 ligands [2].

Cancer Cell Line Panels Requiring High Selectivity Against Normal Cells

Procure Emicoron when experimental design necessitates a G4 ligand with a proven safety margin against normal cells. Unlike the first-generation analog PPL3C, which is detrimental to normal cells, Emicoron has been shown in direct comparative studies to be selectively toxic to neoplastic and transformed cells while leaving normal, telomerase-expressing fibroblasts unaffected [1]. This critical selectivity profile minimizes confounding off-target effects in co-culture experiments and reduces the risk of misinterpretation in studies evaluating toxicity, making Emicoron the preferred G4 ligand for such sensitive applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emicoron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.